dnqx
Overview
Description
Mechanism of Action
Action Environment
The action, efficacy, and stability of DNQX can be influenced by various environmental factors. It is known that this compound is part of the human exposome, suggesting that its action can be influenced by factors such as exposure levels, route of administration, and individual physiological differences .
Preparation Methods
Synthetic Routes and Reaction Conditions: FG-9041 can be synthesized through a multi-step process involving the nitration of quinoxaline derivatives. The typical synthetic route involves the following steps:
Formation of Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core by reacting o-phenylenediamine with glyoxal under acidic conditions.
Industrial Production Methods: Industrial production of FG-9041 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: FG-9041 undergoes several types of chemical reactions, including:
Oxidation: FG-9041 can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro groups in FG-9041 can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: Nitroso or hydroxylamine derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
FG-9041 has a wide range of scientific research applications, including:
Chemistry: FG-9041 is used as a building block in the synthesis of more complex organic molecules.
Biology: FG-9041 is used in molecular biology to study the properties of different types of ion channels.
Medicine: FG-9041 has been studied for its potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
FG-9041 is unique in its high selectivity and potency as a non-NMDA glutamate receptor antagonist. Similar compounds include:
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): Another quinoxaline derivative with similar antagonist properties but different selectivity and potency profiles.
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): A structurally related compound with distinct pharmacological properties.
Uniqueness of FG-9041: FG-9041 stands out due to its specific binding affinity for AMPA and kainate receptors, making it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVIMCIPOAXUDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178476 | |
Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-57-9 | |
Record name | DNQX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2379-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FG 9041 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FG-9041 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03759 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FG-9041 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T278S1MX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the acidity of DNQX influence its interaction with the GluA2 receptor?
A1: Research indicates that this compound primarily exists in an anionic form (DNQXA1) at physiological pH []. This anionic form demonstrates stronger binding affinity to the GluA2 receptor compared to its neutral counterpart. Molecular dynamics studies suggest that the negatively charged amidic oxygens in DNQXA1 form favorable interactions with the positively charged Arg845 residue within the GluA2 binding pocket, contributing to its enhanced binding [].
Q2: What computational methods have been employed to study the interaction of this compound with the GluA2 receptor?
A2: Researchers have utilized molecular dynamics simulations to investigate the binding mode and interactions between this compound and the GluA2 receptor []. These simulations provide insights into the dynamic behavior of the ligand-receptor complex and can help rationalize the observed binding affinities. Additionally, various computational methods, including density functional theory (DFT) using B3LYP, M06-2X, ωB97XD, and CBS-QB3, have been employed to estimate the pKa values of this compound, aiding in understanding its ionization state at physiological pH [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.